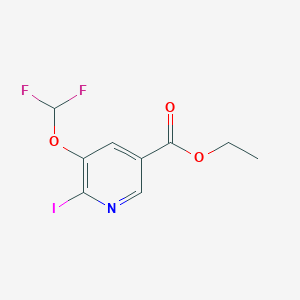

Ethyl 5-(difluoromethoxy)-6-iodonicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2INO3 |

|---|---|

Molecular Weight |

343.07 g/mol |

IUPAC Name |

ethyl 5-(difluoromethoxy)-6-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C9H8F2INO3/c1-2-15-8(14)5-3-6(16-9(10)11)7(12)13-4-5/h3-4,9H,2H2,1H3 |

InChI Key |

JHCNTUOZNMJWHM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)I)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Difluoromethoxy 6 Iodonicotinate

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the target molecule, Ethyl 5-(difluoromethoxy)-6-iodonicotinate, suggests that the final iodination step is a practical approach. This leads to the key precursor, ethyl 5-(difluoromethoxy)nicotinate. Further disconnection of the difluoromethoxy group points towards a precursor such as ethyl 5-hydroxy-6-chloronicotinate or a related derivative, which can undergo difluoromethoxylation. The ethyl ester can be formed from the corresponding nicotinic acid, which itself can be synthesized from simpler pyridine (B92270) precursors.

A plausible forward synthetic strategy would commence with a suitable nicotinic acid derivative. For instance, a commercially available starting material like 3-picoline can be transformed into nicotinic acid through oxidation. nih.gov Alternatively, quinolinic acid can be decarboxylated to yield nicotinic acid. google.com The subsequent steps would involve the introduction of the hydroxyl group, followed by difluoromethoxylation, esterification, and finally, regioselective iodination.

Key Precursors in the Synthesis of Ethyl 5-(difluoromethoxy)-6-iodonicotinate:

| Precursor Name | Role in Synthesis |

| Ethyl 5-(difluoromethoxy)nicotinate | Immediate precursor for the final iodination step. |

| 5-(Difluoromethoxy)nicotinic acid | Precursor for esterification to the ethyl ester. |

| Ethyl 5-hydroxynicotinate | Key intermediate for the introduction of the difluoromethoxy group. |

| 5-Hydroxynicotinic acid | Starting point for both esterification and difluoromethoxylation. |

| 3-Picoline or Quinolimic Acid | Potential starting materials for the synthesis of the nicotinic acid core. nih.govgoogle.com |

Strategies for Introduction of the Difluoromethoxy Moiety

The incorporation of the difluoromethoxy (OCF₂H) group is a critical transformation in the synthesis of the target compound. This functional group can significantly alter the physicochemical properties of a molecule. nih.gov

Fluorination of Precursor Alcohols or Phenols

A common method for introducing a difluoromethoxy group is through the reaction of a precursor alcohol or phenol (B47542) with a difluoromethylating agent. In the context of Ethyl 5-(difluoromethoxy)-6-iodonicotinate, this would involve the difluoromethoxylation of a 5-hydroxynicotinic acid derivative. Reagents such as chlorodifluoromethane (B1668795) (Freon 22) in the presence of a base can be used for this purpose. However, due to the gaseous nature and environmental concerns associated with chlorodifluoromethane, alternative reagents have been developed.

More contemporary methods utilize reagents that are easier to handle and offer milder reaction conditions. For example, sodium chlorodifluoroacetate can be thermally decomposed in the presence of the phenolic precursor to generate the difluoromethoxy group.

Other Established Difluoromethoxylation Protocols

Recent advancements in synthetic chemistry have provided a variety of other protocols for difluoromethoxylation. nih.gov Visible light photoredox catalysis has emerged as a powerful tool for generating the difluoromethyl radical (•CF₂H), which can then be coupled with a suitable precursor. nih.gov This method often proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

Another approach involves the use of electrophilic difluoromethoxylation reagents. These reagents can directly react with nucleophilic substrates, such as phenols, to introduce the OCF₂H group. The development of such reagents has expanded the scope of accessible difluoromethoxylated compounds.

Regioselective Halogenation (Iodination) of Nicotinic Acid Derivatives

The final step in the proposed synthesis is the regioselective iodination at the C6 position of the pyridine ring. The presence of the ester and difluoromethoxy groups will influence the reactivity and regioselectivity of this transformation.

Electrophilic Aromatic Substitution Approaches on Pyridine Cores

Direct iodination of pyridine rings via electrophilic aromatic substitution can be challenging due to the electron-deficient nature of the pyridine nucleus. nih.gov However, the activating effect of the difluoromethoxy group at the C5 position may facilitate this reaction. Various iodinating agents can be employed, such as molecular iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). acs.orgnih.gov The choice of reagent and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions. nih.govrsc.org The use of a strong acid catalyst, like trifluoromethanesulfonic acid, can activate N-halosuccinimides for the halogenation of deactivated aromatic systems. acs.org

Comparison of Iodination Reagents for Aromatic Compounds:

| Reagent System | Substrate | Conditions | Outcome | Reference |

| I₂ / Ag₂SO₄ | Chlorinated Phenols | Acetonitrile (B52724) | High para regioselectivity | nih.gov |

| NIS / p-TSA | Phenol | Not specified | High para regioselectivity | nih.gov |

| Fe(III) catalyst / NIS | Arenes | Mild conditions | Efficient iodination of deactivated compounds | acs.org |

| Bis(methanesulfonyl) peroxide / Iodide | (Hetero)arenes | Not specified | High-yielding iodination | nih.gov |

Metal-Catalyzed Iodination Reactions (e.g., Copper or Palladium)

Metal-catalyzed cross-coupling reactions provide an alternative and often more selective method for the introduction of iodine. researchgate.net For instance, a precursor with a suitable leaving group at the C6 position, such as a bromine or chlorine atom, could undergo a palladium-catalyzed halogen exchange reaction with an iodide source. Copper-catalyzed reactions are also known to be effective for the iodination of aryl halides. These methods often offer excellent control over the position of iodination, which is critical for the synthesis of the target molecule.

Innovative Halogenation Techniques (e.g., Ring-Opening/Ring-Closing Sequences)

One of the most notable advances in the selective halogenation of pyridines is the use of a ring-opening/ring-closing strategy involving Zincke imine intermediates. nih.govchemrxiv.org This method temporarily disrupts the aromaticity of the pyridine ring, transforming it into a more reactive, acyclic species that can undergo highly regioselective halogenation under mild conditions. nih.gov

The general process begins with the activation of the pyridine nitrogen, often with an agent like triflic anhydride (B1165640) (Tf₂O), to form a reactive pyridinium (B92312) salt. This salt then reacts with a secondary amine, such as dibenzylamine, to induce ring-opening, forming a transient azatriene intermediate known as a Zincke imine. nih.gov This maneuver effectively converts the electron-deficient pyridine into a series of polarized alkenes, which are more susceptible to electrophilic attack.

The subsequent halogenation of the Zincke imine is highly regioselective. For pyridines lacking a substituent at the 3-position, halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) occurs with high precision. nih.gov Following halogenation, the pyridine ring is reformed by heating the intermediate with an ammonium (B1175870) source, such as ammonium acetate (B1210297) (NH₄OAc), in a solvent like ethanol (B145695). nih.gov This one-pot protocol avoids the need for intermediate work-up and purification steps.

This strategy has been successfully applied to the late-stage functionalization of complex pharmaceuticals and agrochemicals, demonstrating its broad applicability. While not specifically documented for Ethyl 5-(difluoromethoxy)-6-iodonicotinate, this methodology presents a powerful and innovative approach for the selective introduction of iodine onto the pyridine ring of a suitable precursor.

| Reagent/Step | Purpose | Typical Conditions |

| Pyridine Activation | Formation of a reactive pyridinium salt | Triflic anhydride (Tf₂O) |

| Ring-Opening | Formation of Zincke imine intermediate | Secondary amine (e.g., dibenzylamine) |

| Halogenation | Introduction of the halogen | N-iodosuccinimide (NIS) for iodination |

| Ring-Closing | Reformation of the pyridine ring | Ammonium acetate (NH₄OAc) in ethanol, heated to ~60°C nih.gov |

Esterification Methods for Nicotinic Acid Precursors

The final step in the synthesis of the title compound is the esterification of the carboxylic acid group of a 5-(difluoromethoxy)-6-iodonicotinic acid precursor. The choice of esterification method is critical to ensure high conversion without affecting the other sensitive functional groups on the pyridine ring.

Standard Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a common approach for nicotinic acid derivatives. nih.gov To drive the equilibrium towards the ester product, the reaction is typically heated, and water is removed as it is formed. nih.gov

However, given the potential for side reactions with the difluoromethoxy and iodo substituents under harsh acidic conditions, milder methods are often preferred. One such method involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to the more reactive acyl chloride. researchgate.net This intermediate can then be reacted with ethanol, often in the presence of a non-nucleophilic base like triethylamine, to form the ethyl ester under milder conditions. researchgate.net

Another effective method for esterification under mild conditions is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). However, for picolinic acids, this can sometimes be complicated by the rearrangement of the intermediate O-acylurea to an N-acylurea. researchgate.net

For industrial-scale production, the use of solid acid catalysts is gaining traction. These catalysts, such as HND230, can facilitate the esterification of nicotinic acid with ethanol in a solvent like toluene, offering advantages such as easier catalyst recovery and reduced generation of acidic waste.

| Method | Reagents | Key Features |

| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Reversible, requires excess alcohol and heat nih.gov |

| Acyl Chloride Formation | SOCl₂, then ethanol and a base | Milder conditions, but involves an extra step researchgate.net |

| Solid Acid Catalysis | Ethanol, HND230 solid catalyst | Environmentally friendly, suitable for large scale |

Optimization of Reaction Conditions and Process Efficiency

In multicomponent reactions for the synthesis of functionalized pyridines, the choice of solvent can have a significant impact. For instance, in some three-component cyclization reactions, water has been found to be a highly effective and environmentally benign solvent. google.com The optimization of catalyst concentration is also crucial; for example, in some syntheses, it has been shown that 5 mol% of a catalyst is sufficient to drive the reaction efficiently. google.com

Temperature is another critical factor. For instance, in the iodination of some aromatic carboxylic acids, a high temperature of 120°C and an excess of the iodinating agent (e.g., 3 equivalents of NIS) were found to be beneficial for di-iodination. google.com Conversely, some metalation reactions for pyridine functionalization are conducted at very low temperatures (e.g., 0°C) to control selectivity and prevent side reactions. researchgate.net

The efficiency of the process can also be enhanced by employing one-pot procedures, which combine multiple reaction steps without the need for intermediate purification. This reduces solvent usage, waste generation, and processing time. nih.gov For example, the ring-opening, halogenation, and ring-closing sequence for pyridine halogenation can be performed in a single vessel. nih.gov

| Parameter | Importance | Example of Optimization |

| Solvent | Affects reaction rate and solubility | Use of water as a green solvent in some pyridine syntheses google.com |

| Catalyst Loading | Minimizes cost and waste | Finding that 5 mol% of a catalyst is optimal google.com |

| Temperature | Controls reaction rate and selectivity | Increasing temperature to 120°C for some iodinations google.com |

| Reaction Time | Ensures complete conversion | Monitoring the reaction by TLC or GC to determine the endpoint |

Isolation and Purification Techniques for Synthetic Intermediates

The isolation and purification of the synthetic intermediates at each stage are essential for obtaining the final product in high purity. Common techniques include extraction, crystallization, and chromatography.

Following a reaction, a typical work-up involves quenching the reaction mixture and then performing a liquid-liquid extraction to separate the desired product from unreacted starting materials and by-products. For example, after an esterification reaction, the mixture might be neutralized with a base like sodium bicarbonate and then extracted with an organic solvent such as ethyl acetate or dichloromethane. google.com The organic layer, containing the ester, is then washed, dried, and concentrated. google.com

Crystallization is a powerful purification technique for solid intermediates. For crude nicotinamide (B372718), recrystallization from a mixture of 2-methylpropanol-1 and water at a controlled pH (between 7 and 10) has been shown to effectively remove impurities like nicotinic acid and its salts. google.com Similarly, cooling a solution of crude nicotinic acid can induce crystallization to yield a purer product. chemicalbook.com

For more challenging separations, or to obtain very high purity, column chromatography is often employed. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is tailored to the specific properties of the compound being purified. For instance, a mixture of hexane (B92381) and ethyl acetate is a common eluent system for purifying moderately polar organic compounds like nicotinic acid esters.

| Technique | Application | Example |

| Liquid-Liquid Extraction | Separation of product from aqueous and inorganic impurities | Extracting an ester into ethyl acetate after neutralization google.com |

| Crystallization | Purification of solid intermediates and final products | Recrystallizing crude nicotinamide from a solvent mixture google.com |

| Column Chromatography | High-purity separation of components in a mixture | Using a silica gel column with a hexane/ethyl acetate eluent |

Reactivity and Mechanistic Investigations of Ethyl 5 Difluoromethoxy 6 Iodonicotinate

Cross-Coupling Reaction Pathways Involving the C-I Bond

The carbon-iodine bond at the 6-position of the pyridine (B92270) ring is the most reactive site for cross-coupling reactions. The C(sp²)-I bond is relatively weak and susceptible to oxidative addition to low-valent transition metal catalysts, initiating a range of C-C and C-heteroatom bond-forming reactions.

Palladium catalysts are paramount in activating aryl iodides for cross-coupling reactions. For ethyl 5-(difluoromethoxy)-6-iodonicotinate, the general catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of ethyl 5-(difluoromethoxy)-6-iodonicotinate with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The electron-withdrawing difluoromethoxy and ester groups are expected to facilitate the initial oxidative addition step.

Sonogashira Coupling: The coupling with terminal alkynes is catalyzed by a combination of palladium and a copper(I) co-catalyst. This reaction would lead to the formation of 6-alkynyl-5-(difluoromethoxy)nicotinates, which are valuable precursors for further synthetic elaborations.

Stille Coupling: This involves the reaction with an organostannane reagent. While effective, the toxicity of tin compounds has led to a preference for other methods like the Suzuki coupling.

Heck Reaction: The coupling with an alkene in the presence of a palladium catalyst and a base would yield a 6-vinylnicotinate derivative.

While specific research on ethyl 5-(difluoromethoxy)-6-iodonicotinate is limited, the following table illustrates typical conditions for palladium-catalyzed cross-coupling reactions on similar iodopyridine substrates.

Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling of Iodopyridine Derivatives

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 80-120 |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF | 25-80 |

| Stille | Arylstannane | Pd(PPh₃)₄ | - | Toluene or Dioxane | 80-110 |

Besides palladium, other transition metals like nickel and copper can also mediate the coupling of aryl iodides.

Nickel-Catalyzed Couplings: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit different reactivity and selectivity profiles. They are effective in various cross-coupling reactions, including those with organozinc (Negishi) and Grignard reagents.

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for forming C-N, C-O, and C-S bonds. For instance, coupling with amines, alcohols, or thiols can be achieved under copper catalysis, often requiring higher reaction temperatures. Copper is also used to facilitate the coupling with difluoromethylating reagents. nih.gov

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in ethyl 5-(difluoromethoxy)-6-iodonicotinate is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two electron-withdrawing substituents (ester and difluoromethoxy groups). This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (S_NAr), especially at positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). With a good leaving group like iodine at the 6-position, this site is primed for nucleophilic attack. rsc.org

The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups and the pyridine nitrogen. Subsequent elimination of the iodide ion restores the aromaticity of the ring.

Common nucleophiles for this reaction include amines, alkoxides, and thiolates, leading to the corresponding 6-substituted nicotinates. The rate of reaction is influenced by the strength of the nucleophile and the stability of the intermediate.

Transformations of the Ester Functional Group (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl ester group at the 3-position is a versatile handle for further molecular modifications.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(difluoromethoxy)-6-iodonicotinic acid, under either acidic or basic conditions. Basic hydrolysis using alkali metal hydroxides like NaOH or KOH in an aqueous or alcoholic solvent is common. The resulting carboxylate can then be protonated to give the free acid.

Transesterification: By reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group.

Amidation: The ester can be converted directly to an amide by heating with an amine (ammonolysis) or, more commonly, by a two-step process. First, the ester is hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acid chloride or with a peptide coupling reagent) and reacted with an amine to form the corresponding nicotinamide (B372718) derivative. This pathway is often preferred due to its higher efficiency and broader substrate scope.

Chemical Stability and Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a key feature of the molecule, significantly influencing its properties. It is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. rsc.org This property enhances the reactivity of the pyridine ring towards nucleophilic attack and facilitates the oxidative addition in cross-coupling reactions.

The C-F bonds are exceptionally strong, making the difluoromethoxy group generally stable under a wide range of reaction conditions. It is significantly more resistant to metabolic degradation (e.g., O-dealkylation) compared to a simple methoxy (B1213986) group, a property that is highly valued in medicinal chemistry. rsc.orgmdpi.com The group is also generally stable to both acidic and basic conditions that might be employed for transformations elsewhere in the molecule, such as ester hydrolysis. However, under very harsh basic conditions, deprotonation of the C-H bond in the -OCHF₂ group could potentially occur, though this is not a common reactivity pathway.

Computational and Theoretical Studies of Reaction Mechanisms

Such studies could provide valuable insights into:

Reaction Energetics: Calculating the energy profiles of different reaction pathways (e.g., Suzuki vs. Sonogashira coupling) to predict the most favorable reaction conditions.

Transition State Analysis: Elucidating the geometry and electronic structure of transition states to understand the factors controlling reaction rates and selectivity. For palladium-catalyzed reactions, this can help in understanding the oxidative addition, transmetalation, and reductive elimination steps in detail.

Electronic Properties: Quantifying the electronic effect of the difluoromethoxy group on the pyridine ring, including its influence on the charge distribution and the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is relevant for nucleophilic attack.

Bond Dissociation Energies: Calculating the C-I bond dissociation energy to assess its reactivity in radical reactions or oxidative addition processes.

For related systems, computational studies have been crucial in understanding the complex mechanisms of palladium-catalyzed cross-coupling reactions and the role of ligands and additives. rsc.org Similar studies on this specific molecule would be invaluable for optimizing its use in synthetic applications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to predict the electronic structure and reactivity of molecules. For a compound like Ethyl 5-(difluoromethoxy)-6-iodonicotinate, a DFT analysis would be instrumental in understanding its chemical behavior.

A typical computational approach would involve geometry optimization of the molecule's ground state using a functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). This process determines the most stable three-dimensional conformation of the molecule by finding the lowest energy structure.

From the optimized geometry, a variety of electronic properties can be calculated to predict reactivity. These properties are fundamental to understanding how the molecule will interact with other reagents.

Key Electronic Properties and Their Significance:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level suggests a greater propensity to act as a nucleophile. In Ethyl 5-(difluoromethoxy)-6-iodonicotinate, the HOMO is likely to be localized on the electron-rich pyridine ring and the oxygen atoms.

LUMO: Indicates the ability of a molecule to accept electrons. A lower LUMO energy level points to a greater susceptibility to nucleophilic attack. For this molecule, the LUMO would likely be centered on the electron-deficient carbon atoms of the pyridine ring, influenced by the electron-withdrawing iodine and ester groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily polarized.

Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are prone to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are susceptible to nucleophilic attack. For Ethyl 5-(difluoromethoxy)-6-iodonicotinate, the oxygen atoms of the ester and difluoromethoxy groups, along with the nitrogen in the pyridine ring, would be expected to show negative potential. In contrast, the hydrogen atoms and the area around the iodine atom would likely exhibit positive potential.

The following table hypothetically outlines the kind of data a DFT study would generate for this molecule.

| Calculated Parameter | Hypothetical Value/Description | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests a relatively stable molecule, but with accessible frontier orbitals for reactions. |

| Dipole Moment | ~2.5 D | Indicates a moderate overall polarity of the molecule. |

| Mulliken Atomic Charges | C(6)-I: Positive charge on C, negative on I | Predicts the C-I bond is polarized, making the carbon atom an electrophilic site. |

| N(1): Negative charge | The nitrogen atom is a likely site for protonation or coordination to Lewis acids. | |

| O(ester/ether): Negative charge | Oxygen atoms are potential sites for electrophilic attack or hydrogen bonding. |

Mechanistic Probing via In Silico Approaches

In silico mechanistic probing uses computational methods to simulate reaction pathways and determine the most likely mechanism. For a molecule like Ethyl 5-(difluoromethoxy)-6-iodonicotinate, which is a substituted iodopyridine, a key area of interest would be its participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are common for aryl halides.

A computational study would model the entire reaction cycle, including:

Oxidative Addition: The initial step where a metal catalyst (e.g., a Palladium(0) complex) inserts into the carbon-iodine bond. The transition state for this step would be located and its energy calculated. The iodine atom's large size and the C-I bond's relative weakness suggest this step would be kinetically favorable.

Transmetalation (for Suzuki coupling): The transfer of an organic group from an organoboron compound to the palladium center.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the catalyst is regenerated.

By calculating the energy of all intermediates and transition states, an energy profile for the entire reaction can be constructed. This profile would reveal the rate-determining step (the one with the highest energy barrier) and provide insights into how the difluoromethoxy and ethyl nicotinate (B505614) substituents influence the reaction kinetics and thermodynamics.

For instance, the electron-withdrawing nature of the difluoromethoxy group and the ester functionality would likely make the pyridine ring more electron-deficient, potentially accelerating the initial oxidative addition step by making the carbon at position 6 more electrophilic.

The table below illustrates the type of data that would be sought from an in silico mechanistic investigation of a hypothetical Suzuki coupling reaction.

| Mechanistic Step | Parameter to Calculate | Hypothetical Finding | Significance |

| Oxidative Addition | Activation Energy (Ea) | 12 kcal/mol | A relatively low barrier, suggesting this step is fast. |

| Reaction Energy (ΔE) | -5 kcal/mol | The formation of the Pd(II) intermediate is thermodynamically favorable. | |

| Transmetalation | Activation Energy (Ea) | 18 kcal/mol | A higher barrier, indicating this could be the rate-determining step. |

| Reductive Elimination | Activation Energy (Ea) | 15 kcal/mol | A moderate barrier, leading to the formation of the final product. |

| Overall Reaction Energy | -25 kcal/mol | The overall reaction is predicted to be strongly exothermic and spontaneous. |

While specific experimental data for Ethyl 5-(difluoromethoxy)-6-iodonicotinate is not yet available in the public domain, the principles of computational chemistry provide a robust framework for predicting its reactivity and understanding potential reaction mechanisms. Future experimental work would be needed to validate these theoretical predictions.

Applications of Ethyl 5 Difluoromethoxy 6 Iodonicotinate As a Synthetic Building Block

Utility in the Construction of Complex Heterocyclic Systems

The iodo-substituted pyridine (B92270) core of Ethyl 5-(difluoromethoxy)-6-iodonicotinate is an excellent scaffold for the synthesis of fused and polycyclic heterocyclic systems. The carbon-iodine bond serves as a versatile anchor for intramolecular and intermolecular cyclization reactions.

Detailed Research Findings:

While specific examples utilizing Ethyl 5-(difluoromethoxy)-6-iodonicotinate are not extensively documented in publicly available literature, the reactivity of similar iodo-pyridines is well-established. beilstein-journals.orgnih.gov Palladium-catalyzed reactions, such as Sonogashira, Heck, and Suzuki couplings, are routinely employed to introduce new carbon-carbon bonds at the position of the iodine atom. For instance, a Sonogashira coupling with a terminal alkyne could be the initial step in a sequence leading to the formation of furo[3,2-b]pyridines or related oxygen-containing heterocycles. nih.gov Similarly, intramolecular Buchwald-Hartwig amination or etherification reactions, following a prior functionalization step, could lead to the formation of various nitrogen and oxygen-containing tricyclic systems.

The difluoromethoxy group is known to enhance the metabolic stability and lipophilicity of drug candidates, making its incorporation into complex heterocycles an attractive strategy in medicinal chemistry. rsc.org The synthesis of such complex systems often relies on the robust and predictable reactivity of halogenated precursors like Ethyl 5-(difluoromethoxy)-6-iodonicotinate.

| Potential Reaction Type | Reactant | Potential Product Class |

| Intramolecular Heck Reaction | Alkene-tethered derivative | Fused dihydropyridine (B1217469) systems |

| Intramolecular Buchwald-Hartwig Amination | Amine-tethered derivative | Fused nitrogen-containing heterocycles |

| Pictet-Spengler type reactions | Tryptamine derivatives | Complex indole (B1671886) alkaloids |

This table represents potential synthetic pathways based on the known reactivity of similar compounds.

Precursor for Advanced Pyridine Derivatives and Polyfunctional Molecules

The multiple functional groups on Ethyl 5-(difluoromethoxy)-6-iodonicotinate allow for its elaboration into a wide array of highly substituted and polyfunctional pyridine derivatives. nih.gov These derivatives are of significant interest in medicinal chemistry, agrochemicals, and materials science. sciencepublishinggroup.com

Detailed Research Findings:

The iodine atom can be readily displaced or used in coupling reactions to introduce a variety of substituents at the 6-position. For example, Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids can generate 6-aryl-5-(difluoromethoxy)nicotinates. Stille coupling with organostannanes or Negishi coupling with organozinc reagents would provide access to a broad range of carbon-based substituents. beilstein-journals.org

Furthermore, the ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in Curtius or Hofmann rearrangements to install an amino group. This versatility allows for the systematic modification of the pyridine core to optimize biological activity or material properties. The synthesis of such polyfunctional molecules is crucial for developing new chemical entities with tailored characteristics. nih.gov

| Functional Group Transformation | Reagent/Condition | Resulting Functional Group |

| Suzuki-Miyaura Coupling (at C6-I) | Arylboronic acid, Pd catalyst | Aryl group |

| Buchwald-Hartwig Amination (at C6-I) | Amine, Pd catalyst | Amino group |

| Ester Hydrolysis (at C3) | LiOH, H₂O/THF | Carboxylic acid |

| Amide Formation (from carboxylic acid) | Amine, coupling agent | Amide |

This table illustrates potential transformations of the functional groups present in Ethyl 5-(difluoromethoxy)-6-iodonicotinate.

Role in Target-Oriented Synthesis of Analogs

In the context of drug discovery and development, the synthesis of analogs of a lead compound is a critical step in establishing structure-activity relationships (SAR). Ethyl 5-(difluoromethoxy)-6-iodonicotinate is an ideal starting material for the preparation of a library of analogs for a variety of biologically active targets.

Detailed Research Findings:

The difluoromethoxy group is a bioisostere of a methoxy (B1213986) or hydroxyl group but with significantly different electronic properties and metabolic stability. nih.gov The ability to introduce this group into a pyridine scaffold, which is a common motif in pharmaceuticals, is highly valuable. nih.gov Starting from Ethyl 5-(difluoromethoxy)-6-iodonicotinate, medicinal chemists can rapidly generate a series of analogs by varying the substituent at the 6-position through parallel synthesis techniques employing cross-coupling reactions.

For example, if a lead compound contains a 6-chloropyridine moiety, the corresponding 6-iodo derivative, such as the title compound, can serve as a more reactive precursor for the introduction of a wider range of functional groups, thereby expanding the explored chemical space. This approach facilitates the fine-tuning of pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

Potential in Materials Chemistry as a Monomer or Ligand Component

The unique electronic and structural features of Ethyl 5-(difluoromethoxy)-6-iodonicotinate also suggest its potential use in the field of materials chemistry. rsc.org Fluorinated organic molecules are known to exhibit interesting properties such as hydrophobicity, thermal stability, and unique self-assembly characteristics. rsc.org

Detailed Research Findings:

The pyridine nitrogen and the ester carbonyl group can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The presence of the difluoromethoxy and iodo substituents would be expected to influence the packing and electronic properties of the resulting materials.

Furthermore, following conversion of the ethyl ester to a more reactive functional group (e.g., an alkyne or an alkene via cross-coupling), Ethyl 5-(difluoromethoxy)-6-iodonicotinate could serve as a monomer in the synthesis of novel fluorinated polymers. These polymers could have applications in areas such as organic electronics, gas separation membranes, or low surface energy coatings. The synthesis of pyridine-containing polymers has been an area of active research, with applications in diverse fields including liquid crystals and dye-sensitized solar cells. nih.govresearchgate.net

Advanced Characterization Techniques for Research on Ethyl 5 Difluoromethoxy 6 Iodonicotinate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise atomic and molecular structure of a compound. For a molecule like Ethyl 5-(difluoromethoxy)-6-iodonicotinate, a combination of NMR, mass spectrometry, and other spectroscopic methods would be essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR: Proton NMR would be expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and signals for the aromatic protons on the pyridine (B92270) ring. The difluoromethoxy group's proton would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring (with their chemical shifts influenced by the iodine, difluoromethoxy, and ethyl ester substituents), the carbons of the ethyl group, and the carbon of the difluoromethoxy group, which would exhibit a characteristic triplet due to coupling with the fluorine atoms.

¹⁹F NMR: This technique is crucial for confirming the presence and environment of the fluorine atoms in the difluoromethoxy group. A single signal, likely a doublet due to coupling with the methoxy (B1213986) proton, would be anticipated.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Ethyl 5-(difluoromethoxy)-6-iodonicotinate

| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |

|---|---|---|

| Ethyl -CH₃ | 1.4 (t) | 14.2 |

| Ethyl -CH₂- | 4.4 (q) | 62.5 |

| Pyridine-H₂ | 8.8 (d) | 155.0 |

| Pyridine-H₄ | 8.4 (d) | 148.0 |

| -OCHF₂ | 6.8 (t) | 115.0 (t) |

| Pyridine-C₃ | - | 120.0 |

| Pyridine-C₅ | - | 140.0 |

| Pyridine-C₆ | - | 95.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a critical tool for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For Ethyl 5-(difluoromethoxy)-6-iodonicotinate (C₉H₈F₂INO₃), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches of the ester and ether groups, C-F stretches of the difluoromethoxy group (typically in the 1000-1100 cm⁻¹ region), and aromatic C=C and C-N stretching vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-I bond, which can sometimes be weak in IR spectra.

Table 2: Expected Infrared Absorption Bands for Ethyl 5-(difluoromethoxy)-6-iodonicotinate

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | 1720 - 1740 |

| Aromatic C=C/C=N | 1550 - 1650 |

| C-O (Ester/Ether) | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The substituted pyridine ring in Ethyl 5-(difluoromethoxy)-6-iodonicotinate would be expected to exhibit characteristic absorption maxima in the UV region, corresponding to π→π* and n→π* transitions.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder XRD: In the absence of a single crystal, powder XRD could be used to assess the crystallinity and phase purity of a bulk sample. The resulting diffraction pattern serves as a fingerprint for the specific crystalline form.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, thereby assessing the purity of the compound and monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC would likely be used as a rapid and simple method to monitor the progress of reactions that synthesize or use Ethyl 5-(difluoromethoxy)-6-iodonicotinate.

High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for determining the purity of the final product with high accuracy. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely be employed.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of Ethyl 5-(difluoromethoxy)-6-iodonicotinate in reaction mixtures and purified samples. Given the compound's aromatic structure and functional groups, reversed-phase HPLC is the most common and effective approach. This method allows for precise purity determination and monitoring of synthesis or degradation processes.

Detailed research findings indicate that the analysis of fluorinated pyridine derivatives is well-established. researchgate.netresearchgate.net For Ethyl 5-(difluoromethoxy)-6-iodonicotinate, a typical HPLC method would involve a C18 stationary phase, which provides excellent separation for moderately polar to nonpolar compounds. The mobile phase would likely consist of a gradient mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is typically achieved using a UV detector, leveraging the compound's strong absorbance in the UV region due to its aromatic pyridine core. For more detailed structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS). bldpharm.com

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for separating the compound from impurities. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Eluent system to move the compound through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm | Quantifies the compound based on its UV absorbance. |

| Injection Volume | 5-10 µL | The amount of sample introduced for analysis. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful chromatographic technique that can be applied to the analysis of Ethyl 5-(difluoromethoxy)-6-iodonicotinate, particularly for assessing volatile impurities or for quantitative analysis if the compound exhibits sufficient thermal stability and volatility. mdpi.com Given its molecular weight, a temperature-programmable inlet may be used to prevent thermal degradation while ensuring efficient vaporization. myfoodresearch.com

For related compounds like nicotinic acid esters, GC methods have been successfully developed. jfda-online.comresearchgate.net A typical GC analysis would employ a capillary column with a mid-polarity phase, such as one containing phenyl- and methyl-polysiloxane. Coupling GC with a Mass Spectrometry (MS) detector (GC-MS) is highly advantageous, as it provides not only retention time data but also mass spectra for definitive identification of the parent compound and any related substances. mdpi.com A Flame Ionization Detector (FID) can also be used for quantification due to its high sensitivity to organic compounds. jfda-online.comresearchgate.net

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | HP-5ms (5%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Stationary phase for separating volatile compounds. |

| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry the sample through the column. |

| Injector Temperature | 250-280°C | Ensures rapid vaporization of the sample. |

| Oven Program | Initial temp 100°C, ramp to 280°C | Separates compounds based on boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification (MS) or quantification (FID). |

Advanced Microscopy Techniques (e.g., SEM, TEM) for Morphological Studies

While often applied to materials science, advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are relevant for studying Ethyl 5-(difluoromethoxy)-6-iodonicotinate in its solid state or as part of a derived material. If the compound is synthesized as a crystalline solid or formulated into aggregated forms like micronized particles for specific applications, its morphology becomes a critical parameter. rsna.org

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. For this compound, SEM would be used to characterize the size, shape (morphology), and surface texture of its crystals or powder particles. This is crucial for understanding properties like flowability and dissolution rate.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials. If Ethyl 5-(difluoromethoxy)-6-iodonicotinate were used to create nanomaterials or thin films, TEM, combined with electron diffraction, could be used to analyze crystallinity, identify crystal lattice planes, and detect nanoscale defects. mdpi.com

| Technique | Information Obtained | Relevance to the Compound |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Particle size, shape, and surface topography. | Characterizing the morphology of the bulk crystalline powder. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, and lattice defects. | Analyzing the structure of nanomaterials or thin films derived from the compound. |

Surface-Sensitive Spectroscopies (e.g., XPS, XAS) for Electronic State and Bonding Characterization

Surface-sensitive spectroscopies are indispensable for probing the elemental composition and electronic environments of the atoms within Ethyl 5-(difluoromethoxy)-6-iodonicotinate.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that can determine the elemental composition of a material's surface and, more importantly, the chemical state of those elements. For this compound, high-resolution XPS scans of the C 1s, O 1s, N 1s, F 1s, and I 3d regions would provide precise binding energies. These energies are sensitive to the local bonding environment, allowing researchers to confirm the presence of C-I, C-F, C-O, and C=N bonds and distinguish them from potential contaminants or degradation products. rsc.orgrsc.org For instance, the F 1s binding energy for a C-F bond (~687-689 eV) is distinct from that of an ionic metal-fluoride bond. rsc.org

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure around a specific element. XAS is divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis at the iodine K-edge can reveal the oxidation state of the iodine atom and information about its coordination environment. nih.gov

EXAFS provides data on the bond distances and coordination numbers of the atoms immediately surrounding the iodine, which can be used to differentiate between iodine bonded to an aromatic carbon versus an aliphatic one. nih.gov This technique is exceptionally powerful for confirming the covalent attachment of the iodine to the pyridine ring.

| Technique | Target Element/Region | Derived Information |

|---|---|---|

| XPS | F 1s | Confirms C-F bonding, distinguishes from ionic fluoride. rsc.org |

| I 3d | Confirms C-I bonding and oxidation state. | |

| C 1s, N 1s, O 1s | Identifies functional groups (C-O, C=O, C-N, C-F, C-I). | |

| XAS | Iodine K-edge (XANES) | Provides data on the formal valence of the iodine atom. nih.gov |

| Iodine K-edge (EXAFS) | Determines C-I bond distance and local coordination environment. nih.gov |

Future Research Directions and Broader Perspectives

Exploration of Sustainable and Green Synthetic Routes

The industrial synthesis of complex molecules like Ethyl 5-(difluoromethoxy)-6-iodonicotinate often involves multi-step processes that can be resource-intensive. A key area of future research will be the development of more sustainable and environmentally friendly synthetic pathways.

Current synthetic strategies for similar fluorinated and halogenated pyridines often rely on traditional methods that may use hazardous reagents or generate significant waste. rsc.orgrsc.org Green chemistry principles encourage the use of safer solvents, renewable starting materials, and catalytic methods to improve efficiency and reduce environmental impact. rsc.orgnih.gov For instance, the use of pyridine (B92270) and its derivatives as green solvents or in catalysis for green reactions is an emerging area of interest. nih.gov

Future research could focus on enzymatic catalysis, which offers high selectivity under mild conditions. For example, lipases have been used in the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors, a process that significantly shortens reaction times and improves yields. nih.gov Another avenue is the use of photocatalysis, which can enable reactions under ambient temperatures using visible light, as demonstrated in the synthesis of trifluoromethoxylated and difluoromethoxylated compounds. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also contribute to a more sustainable process by reducing the need for purification of intermediates. nih.gov

| Metric | Conventional Route (Hypothetical) | Green Route (Target) |

| Atom Economy | 30-40% | > 70% |

| E-Factor | 25-50 | < 10 |

| Solvent Used | Chlorinated Solvents | Water, Ethanol (B145695), or Supercritical CO2 |

| Catalyst | Stoichiometric Reagents | Recyclable Biocatalyst or Photocatalyst |

Development of Cascade and Multicomponent Reactions Featuring the Compound

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single step, and multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a one-pot procedure, are powerful tools in modern organic synthesis. nih.govnih.gov These approaches offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov

The structure of Ethyl 5-(difluoromethoxy)-6-iodonicotinate, with its reactive C-I bond and electrophilic ester group, makes it an ideal candidate for incorporation into novel cascade and multicomponent reaction designs. For example, the iodine atom can participate in various cross-coupling reactions, which could be the initiating step of a cascade sequence.

Future research could explore the development of novel MCRs where this compound is a key building block. For instance, a five-component reaction could potentially be designed to construct complex heterocyclic scaffolds. nih.gov The use of transition metal catalysts, such as those from groups 4-8, has been shown to be effective in the multicomponent synthesis of 5- and 6-membered aromatic heterocycles and could be applied here. nih.gov

Investigation into Novel Reactivity Patterns and Derivatization Opportunities

The reactivity of Ethyl 5-(difluoromethoxy)-6-iodonicotinate is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the ethyl ester and the difluoromethoxy group influences the reactivity of the pyridine ring, while the carbon-iodine bond provides a handle for a wide range of chemical transformations. lumenlearning.com

Future work should systematically investigate the reactivity of this compound. For example, the C-I bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at the 6-position. The difluoromethoxy group, while generally stable, may also present opportunities for novel transformations under specific conditions. thieme-connect.comrsc.org

Derivatization of the ethyl ester group, for instance through hydrolysis to the corresponding carboxylic acid followed by amide coupling, would provide access to a diverse range of analogs. mdpi.com The combination of these derivatization strategies could lead to the generation of novel compounds with potentially interesting properties.

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-5-(difluoromethoxy)nicotinate |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-5-(difluoromethoxy)nicotinate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-5-(difluoromethoxy)nicotinate |

| Ester Hydrolysis | LiOH, H2O/THF | 5-(Difluoromethoxy)-6-iodonicotinic acid |

| Amide Formation | Carboxylic acid, amine, coupling agent | N-Alkyl-5-(difluoromethoxy)-6-iodonicotinamide |

Design and Synthesis of Libraries of Derivatives for Structure-Activity Relationship Studies in Academic Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity or material properties. mdpi.commdpi.com The synthesis of a focused library of derivatives of Ethyl 5-(difluoromethoxy)-6-iodonicotinate would be a valuable academic exercise to probe these relationships.

By systematically modifying each part of the molecule—the substituent at the 6-position, the ester group, and potentially the difluoromethoxy group—researchers could gain insights into the role of each component. For example, varying the nature of the substituent introduced via cross-coupling at the 6-position (e.g., from electron-donating to electron-withdrawing groups) could reveal important electronic and steric effects. mdpi.commdpi.com Similarly, converting the ester to a range of amides or other functional groups would probe the importance of this region for potential intermolecular interactions. mdpi.com

Computational modeling could be used in conjunction with experimental synthesis and testing to rationalize the observed SAR and to guide the design of new, more potent, or selective analogs. nih.gov Such studies could provide valuable data for the broader field of medicinal chemistry or materials science, even in the absence of a specific biological target.

Collaborative Research in Interdisciplinary Chemical Sciences

The unique combination of a halogenated and fluorinated pyridine core suggests that Ethyl 5-(difluoromethoxy)-6-iodonicotinate and its derivatives could be of interest in various interdisciplinary fields.

In medicinal chemistry , fluorinated heterocycles are prevalent in pharmaceuticals, and the difluoromethoxy group is known to favorably modulate properties such as metabolic stability and membrane permeability. nih.govnih.gov The pyridine scaffold itself is a common feature in many approved drugs. nih.gov Collaborative research with biologists could involve screening a library of derivatives against various biological targets.

In materials science , fluorinated organic molecules are used in the development of high-performance materials such as polymers and liquid crystals. mdpi.com The polar nature of the difluoromethoxy group and the potential for derivatization at the 6-position could lead to materials with interesting electronic or optical properties. Collaboration with materials scientists could explore the synthesis of novel polymers or functional materials incorporating this scaffold.

An academia-industry collaboration could also be a fruitful avenue for exploring the potential applications of this compound and its derivatives, as has been demonstrated in the development of new fluorination methods. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.